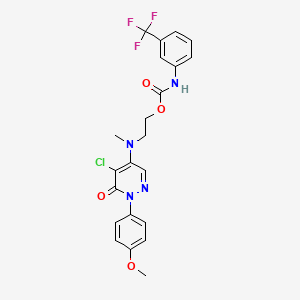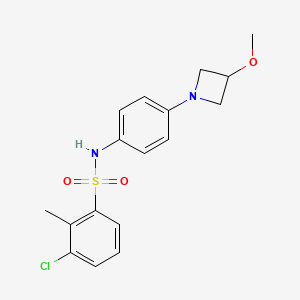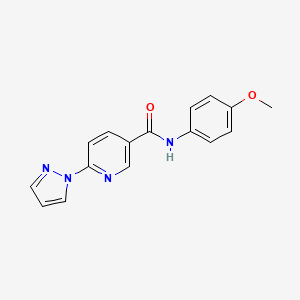
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide has shown significant potential in antitumor activity. A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some compounds demonstrated broad-spectrum antitumor activity with mean GI50 values (10.47, 7.24, and 14.12 µM), nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. This suggests the compound's efficacy in targeting various cancer cell lines (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
In another study, El Kayal et al. (2019) explored the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. The study developed a novel approach to synthesize the key intermediate and confirmed the structure and purity of the resulting substances. Pharmacological studies revealed a lead compound improving experimental convulsive syndrome rates in mice without motor coordination impairment, suggesting potential as an anticonvulsant agent (El Kayal et al., 2019).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) studied a novel anilidoquinoline derivative, showing significant antiviral and antiapoptotic effects in vitro. The compound demonstrated decreases in viral load and increased survival in Japanese encephalitis virus-infected mice. This points to its potential therapeutic efficacy in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).
Antimicrobial and Anticancer Potential
Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for antimicrobial and anticancer activities. Compounds displayed significant antimicrobial activity and were compared to standard drugs. The study also indicated that one of the compounds had good anticancer activity, though it was less active than standard drugs (Mehta et al., 2019).
Molecular Docking and Vibrational Study
El-Azab et al. (2016) conducted a structural and vibrational study of a similar compound, utilizing FT-IR and FT-Raman wavenumbers compared with theoretical values from DFT calculations. This study provides insights into the molecular structure and potential binding affinities, which could be relevant for drug development (El-Azab et al., 2016).
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-13(16-7-10-5-6-24(22,23)9-10)8-18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-4,10H,5-9H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLBSJYHZRMZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)


![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)
![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![3-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2473799.png)
![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)
![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)


![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)
